3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190310-75-8) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂. Its structure consists of a pyrrolo[3,2-b]pyridine core, a bicyclic system fused at the [3,2-b] positions, substituted with bromine (C3), chlorine (C5), and a methyl group (N1) (Fig. 1).
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5(9)8-6(12)2-3-7(10)11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEGSBVTQYAKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Strategy
The synthesis generally begins with commercially available pyrrolo[3,2-b]pyridine derivatives, which are subjected to halogenation steps to introduce bromine and chlorine at specific positions (C3 and C5 respectively). The methyl group at the nitrogen atom (N1) is typically retained or introduced via methylation in subsequent steps.
Key Reaction Steps
Selective Halogenation:
Bromination and chlorination are performed under controlled conditions to selectively substitute at C3 and C5 positions. This often involves the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), or molecular halogens (Br₂ and Cl₂) with catalysts like iron or iron(III) chloride to promote regioselectivity.Methylation of Nitrogen:
The N1 position is methylated using methylating agents such as methyl iodide or methyl triflate in the presence of bases like potassium carbonate or sodium hydride.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Halogenation (C3 and C5) | NBS, NCS, Br₂, Cl₂ | Reflux, room temperature, or controlled heating | Regioselectivity critical; often performed sequentially |
| N-Methylation | Methyl iodide or triflate | Reflux in polar aprotic solvent (e.g., DMF) | Ensures methylation at N1 |
Halogenation via Electrophilic Aromatic Substitution (EAS)
Research indicates that electrophilic halogenation is a preferred route for introducing bromine and chlorine. The process involves:
- Use of halogen sources such as bromine and chlorine gases or halogenating reagents.
- Catalysis with Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to activate halogen sources.
- Temperature control to favor substitution at desired positions without over-halogenation.
Example:
- Bromination at C3 using NBS in the presence of FeBr₃ at low temperature.
- Chlorination at C5 using NCS or Cl₂ with FeCl₃.
One-Pot or Sequential Halogenation Strategies
Recent advances suggest that sequential halogenation in a single reaction vessel can improve efficiency:
- Sequential halogenation involves first introducing bromine at C3, followed by chlorination at C5, under carefully optimized conditions to prevent cross-reactivity.
- Use of directing groups or protecting groups to enhance regioselectivity.
Purification and Characterization
Post-synthesis, purification is achieved through:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatography techniques (e.g., flash chromatography) for high purity.
Characterization involves NMR, MS, and IR spectroscopy to confirm regioselectivity and purity.
Data Table: Summary of Preparation Methods
| Method | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sequential halogenation | NBS/NCS, FeBr₃/FeCl₃ | Controlled temperature, reflux | High regioselectivity | Multiple steps, time-consuming |
| One-pot halogenation | Halogen gases or NBS/NCS with catalysts | Mild to moderate heating | Efficient, scalable | Requires precise control |
| Methylation | Methyl iodide/triflate, base | Reflux in DMF or similar solvent | Complements halogenation | Potential over-methylation |
Research Findings and Notable Studies
- Electrophilic halogenation of heterocyclic cores like pyrrolo[3,2-b]pyridine has been extensively studied, with optimized conditions reported in patent literature and academic research.
- Catalyst choice significantly impacts regioselectivity and yield; FeCl₃ and FeBr₃ are common catalysts.
- Sequential halogenation methods have been successfully employed to obtain the target compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom in the pyrrolopyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkynes under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors Development
One of the primary applications of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is in the design and development of kinase inhibitors. Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. The compound serves as a scaffold for creating selective inhibitors targeting specific kinases associated with diseases such as cancer and inflammation.
Case Study: Inhibition Mechanism
Research has demonstrated that this compound can inhibit certain kinases by binding to their active sites. For example, it has shown potential against the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation. The binding affinity and selectivity of this compound have been evaluated through various biochemical assays, indicating its effectiveness as a therapeutic agent.
Organic Synthesis
Building Block for Heterocycles
In organic synthesis, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activities.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include bromination and chlorination under controlled conditions to achieve selective halogenation. Purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Material Science
Organic Electronics and Dyes
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic electronic materials and dyes. Its ability to participate in charge transfer processes enhances its potential use in organic photovoltaics and light-emitting diodes (LEDs).
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Scaffold for kinase inhibitors | CDK inhibitors |
| Organic Synthesis | Building block for complex heterocycles | Derivatives with biological activity |
| Material Science | Development of organic electronic materials | Organic photovoltaics |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro studies have shown significant activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Isoniazid | 0.25 |
| Escherichia coli | 12.5 | Ciprofloxacin | 2 |
This data suggests that the compound could be further explored as a potential antimicrobial agent, especially in the context of antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated.
Comparison with Similar Compounds
The following analysis compares 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with structurally related pyrrolopyridine derivatives, focusing on substitution patterns, synthetic routes, and physicochemical properties.
Substituent Position and Halogen Variation
Key Observations :
- N-Methylation : The methyl group in the target compound distinguishes it from unmethylated analogs, reducing hydrogen-bonding capacity but improving lipophilicity and metabolic stability.
- Halogen Positioning : Bromine at C3 (target compound) vs. C5 (CAS: 951626-91-8) alters electronic distribution, influencing reactivity in cross-coupling reactions .
Reactivity and Functionalization Potential
- Cross-Coupling Reactions: The bromine at C3 in the target compound is primed for Suzuki or Buchwald-Hartwig couplings, similar to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, which undergoes efficient Sonogashira reactions .
- Stability : The N1-methyl group may reduce susceptibility to oxidation compared to NH-containing analogs (e.g., 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine) .
Biological Activity
3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly as a scaffold for drug development.
- IUPAC Name : this compound
- Molecular Formula : C8H6BrClN2
- Molecular Weight : 245.5 g/mol
- CAS Number : 2231676-57-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrrolopyridine precursors. Common methods include:
- Bromination and Chlorination : Using bromine and chlorine sources under controlled conditions to achieve selective halogenation.
- Purification Techniques : Recrystallization and chromatography are employed to ensure high purity of the final product .
The compound exhibits its biological activity primarily through interaction with specific molecular targets, notably kinases. It inhibits certain kinases by binding to their active sites, which disrupts signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- In vitro Studies : The compound demonstrated significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Isoniazid | 0.25 |
| Escherichia coli | 12.5 | Ciprofloxacin | 2 |
Anti-Cancer Properties
The compound has also been evaluated for its anti-cancer potential:
- Cell Proliferation Inhibition : In vitro assays indicated that it effectively inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells . The IC50 values for these activities were reported in the low micromolar range.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds suggests that the presence of halogen substituents like bromine and chlorine enhances biological activity. These modifications can influence lipophilicity and electronic properties, leading to improved interactions with biological targets .
Applications in Drug Development
This compound serves as a versatile scaffold for:
- Kinase Inhibitors : Development of inhibitors targeting specific kinases involved in cancer.
- Antimicrobial Agents : Exploration of derivatives for enhanced antibacterial properties.
- Material Science : Potential applications in organic electronics and dye synthesis .
Case Studies
Several case studies have evaluated the efficacy of this compound in various therapeutic contexts:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .
- Anti-Cancer Activity : Research indicated that modifications to the pyrrolopyridine core could lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
